beta-Endosulfan
Overview
Description
Beta-Endosulfan is a polychlorinated compound widely used as an insecticide for agricultural purposes . It is a sulfite ester of a chlorinated cyclic diol . It is used on crops like teas, grains, cotton, fruit, vegetables, and tobacco .
Synthesis Analysis
The synthesis of beta-Endosulfan involves complex chemical processes. A study describes the development of a sensitive and accurate dispersive liquid–liquid microextraction strategy for the preconcentration and determination of selected pesticides in wastewater and lake water samples by gas chromatography–mass spectrometry .
Chemical Reactions Analysis
Beta-Endosulfan is a sulfite ester of a chlorinated cyclic diol. It decomposes rapidly by alkali to generate sulfur dioxide. It also decomposes by acid . It is incompatible with strong oxidizing and reducing agents and may be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .
Physical And Chemical Properties Analysis
Beta-Endosulfan is a brown crystal with a melting point of 208-210°C . It is insoluble in water and reacts slowly with water to generate sulfur dioxide . It is non-combustible, but it may decompose upon heating to produce corrosive and/or toxic fumes .
Scientific Research Applications
Adsorption and Desorption in Soils
Research shows that beta-Endosulfan exhibits specific adsorption and desorption characteristics in various soil types, affecting its environmental mobility and persistence. Studies have demonstrated the adsorption and desorption rates in different soils like clayey, red, sandy, and composted soils, highlighting the influence of soil composition on pesticide behavior (Kumar & Philip, 2006), (Atasoy et al., 2009).
Degradation and Persistence
Studies have explored the degradation of beta-Endosulfan in soils, particularly in agricultural settings. The degradation rates are significantly influenced by environmental factors like soil water content and temperature. In some conditions, beta-Endosulfan exhibits a prolonged persistence, affecting its environmental impact (Ghadiri & Rose, 2001).
Biodegradation by Microorganisms
Research has identified microorganisms capable of degrading beta-Endosulfan. Specific strains of fungi and bacteria have been shown to significantly degrade this pesticide, suggesting potential bioremediation applications (Siddique et al., 2003), (Siddique et al., 2003).
Molecular Mechanisms and Isomerization
Investigations into the molecular mechanisms of beta-Endosulfan have revealed insights into its conversion to alpha-Endosulfan, contributing to our understanding of its chemical behavior in the environment. This knowledge is crucial for developing strategies to mitigate its impact (Schmidt et al., 2001), (Schmidt et al., 2014).
Ecological and Environmental Impact
Research has also focused on the ecological impact of beta-Endosulfan, examining its bioconcentration in aquatic organisms and its effects on various ecosystems. This research is vital for understanding the broader environmental consequences of beta-Endosulfan use (Hoang et al., 2011).
Safety And Hazards
Future Directions
There are ongoing studies on the detoxification processes of pesticides, including beta-Endosulfan . For instance, a study describes the use of Eisenia fetida earthworm for the removal of Endosulfan lactone, a by-product of endosulfan . Another study highlights the impact of pesticide residues in food products and emphasizes the importance of postbiotics in the detoxification of pesticides .
properties
IUPAC Name |
(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMFSUJUZBWLH-AZVNHNRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O3S | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037539 | |
Record name | Endosulfan I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | beta-Endosulfan | |
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URL | https://haz-map.com/Agents/12304 | |
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Record name | alpha-Endosulfan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11734 | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | BETA-ENDOSULFAN | |
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URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.00000072 [mmHg], 0.000003 [mmHg] | |
Record name | beta-Endosulfan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12304 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | alpha-Endosulfan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11734 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
beta-Endosulfan | |
CAS RN |
33213-65-9, 959-98-8 | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Endosulfan [ISO] | |
Source | ChemIDplus | |
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Record name | beta-Endosulfan | |
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Record name | Endosulfan I | |
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Record name | Endosulfan alpha-isomer | |
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Record name | beta-Endosulfan | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENDOSULFAN II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT768EVS2A | |
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Record name | ENDOSULFAN I | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
406 to 410 °F (NTP, 1992) | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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